![molecular formula C12H19NO2 B3326668 4-(3,4-Dimethoxyphenyl)butan-2-amine CAS No. 27487-78-1](/img/structure/B3326668.png)
4-(3,4-Dimethoxyphenyl)butan-2-amine
Overview
Description
“4-(3,4-Dimethoxyphenyl)butan-2-amine” is a synthetic compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C12H19NO2. The compound is stable under normal conditions but can degrade under acidic or basic conditions.Chemical Reactions Analysis
Amines like “this compound” can undergo various chemical reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is usually produced indirectly in a mixture of NaNO2 and a strong acid such as HCl or H2SO4 in dilute concentration .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 267.33 g/mol and a melting point of 141-142°C. Its solubility in water is low but it is soluble in organic solvents such as methanol and ethanol.Mechanism of Action
Target of Action
4-(3,4-Dimethoxyphenyl)butan-2-amine is a chemical compound that belongs to the family of phenethylamines. It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, its primary targets are likely to be the same as those of dopamine, which plays a significant role in the brain’s reward-motivated behavior.
Mode of Action
This could result in changes in neural signaling and neurotransmission .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. .
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4-Dimethoxyphenyl)butan-2-amine in lab experiments is its relatively low toxicity compared to other psychedelic drugs. This makes it easier to conduct studies without risking harm to participants. However, one limitation is its illegal status in many countries, which can make it difficult to obtain for research purposes.
Future Directions
For research include exploring its potential therapeutic use and developing new drugs based on its structure.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)butan-2-amine has been used in scientific research to study its effects on the brain and behavior. In a study conducted by Vollenweider and colleagues (1998), it was found that this compound significantly increased cortical and subcortical blood flow, indicating increased activity in these areas of the brain. Another study by Hasler and colleagues (2004) found that this compound produced altered states of consciousness and enhanced emotional empathy.
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)butan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-9H,4-5,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVCAXLHDBMIPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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